molecular formula C10H19NO3 B063080 tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS No. 167465-99-8

tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

Cat. No. B063080
M. Wt: 201.26 g/mol
InChI Key: SBUKINULYZANSP-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate" is a chemical compound with significant interest in organic chemistry due to its potential as an intermediate in the synthesis of various biologically active molecules. The interest in this compound stems from its enantiomerically pure form, which is crucial for the development of chiral drugs and other materials.

Synthesis Analysis

The synthesis of similar tert-butyl carbamate derivatives often involves multi-step processes that can include enantioselective synthesis, employing key steps such as iodolactamization (Campbell et al., 2009). These methodologies highlight the importance of achieving high functionalization and enantioselectivity in the synthesis of complex organic compounds.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by X-ray crystallography, providing insight into their 3D conformation and relative stereochemistry (Ober et al., 2004). This information is crucial for understanding the interactions that govern their reactivity and physical properties.

Chemical Reactions and Properties

Tert-butyl carbamate compounds are versatile intermediates that can undergo various chemical transformations. These include reactions with organometallics to give N-(Boc)hydroxylamines, showcasing their utility as building blocks in organic synthesis (Guinchard et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, such as melting points and solubility, are influenced by their molecular structure. The crystallographic studies provide data on their solid-state arrangement, which can affect their physical behavior (Zheng et al., 2008).

Chemical Properties Analysis

Their chemical properties, including reactivity and stability, are dictated by the functional groups present in the molecule. Studies on tert-butyl carbamate derivatives reveal their potential for further functionalization and application in the synthesis of complex organic molecules (Xu & Appella, 2006).

Scientific Research Applications

  • Characterization and Trace Level Analysis in Pharmaceuticals : A study developed a selective and sensitive method for characterizing tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate as a genotoxic impurity in Bictegravir sodium, an active pharmaceutical ingredient. This method employed liquid chromatography-tandem mass spectrometry, demonstrating high accuracy and sensitivity for detecting trace levels of this compound (Puppala, Subbaiah, & Maheswaramma, 2022).

  • Synthesis of Carbocyclic Analogues : Another study described the synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The compound's crystal structure was analyzed to confirm the relative substitution of the cyclopentane ring, significant for nucleotide analog synthesis (Ober, Marsch, Harms, & Carell, 2004).

  • Intermediate in Organic Synthesis : Tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate has been used as an intermediate in various synthetic methods for biologically active compounds. For instance, it played a role in synthesizing compound 1, an important intermediate in the production of osimertinib, a drug used in cancer treatment (Zhao, Guo, Lan, & Xu, 2017).

  • Development of New Antioxidants : In the field of polymer science, tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate derivatives have been explored in the synthesis of new monomeric antioxidants. These compounds have shown potential in stabilizing polymers against thermal oxidation and are capable of copolymerizing with vinyl monomers, indicating their utility in material science applications (Pan, Liu, & Lau, 1998).

Safety And Hazards

The safety information and MSDS for “tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate” can be found on the product link .

properties

IUPAC Name

tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUKINULYZANSP-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616535
Record name tert-Butyl [(1S,3R)-3-hydroxycyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

CAS RN

167465-99-8
Record name 1,1-Dimethylethyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167465-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(1S,3R)-3-hydroxycyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl [(1S,3R)-3-hydroxycyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.234.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate
Reactant of Route 5
tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate
Reactant of Route 6
tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

Citations

For This Compound
2
Citations
RK Puppala, N Subbaiah… - Rasayan Journal of …, 2022 - rasayanjournal.co.in
A selective and sensitive novel method was established and validated for well-characterized tert-butyl ((1S, 3R)-3-acetylcyclopentyl) Carbamate (Acetyl BOC) and tert-butyl (1S, 3R)-3-…
Number of citations: 3 www.rasayanjournal.co.in
Q Zhang, R Du, GRRM Dos Santos… - European Journal of …, 2020 - Elsevier
Heme-regulated inhibitor (HRI), a eukaryotic translation initiation factor 2 alpha (eIF2α) kinase, is critically important for coupling protein synthesis to heme availability in reticulocytes …
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.